L-AP5

準備方法

合成経路と反応条件: L-2-アミノ-5-ホスホノバレリック酸は、適切な出発物質を制御された条件下で反応させる多段階プロセスによって合成できます。合成には一般的にホスホン酸誘導体とアミノ酸前駆体の使用が含まれます。 反応条件は、目的の生成物を高純度で得るために、特定の温度、pHレベル、触媒を必要とする場合が多いです .

工業生産方法: L-2-アミノ-5-ホスホノバレリック酸の工業生産には、ラボの合成方法をより大きな反応器に拡大し、より高い収量を得るための反応条件を最適化することが含まれます。 これには、連続フロープロセス、高度な精製技術、一貫性と安全性を確保するための厳格な品質管理が含まれる場合があります .

化学反応の分析

反応の種類: L-2-アミノ-5-ホスホノバレリック酸は、アミノ基とホスホン酸官能基の存在により、主に置換反応を起こします。 これらの反応は、特定の条件下でさまざまな試薬によって触媒される可能性があります .

一般的な試薬と条件: L-2-アミノ-5-ホスホノバレリック酸を含む反応に使用される一般的な試薬には、強酸、塩基、酸化剤が含まれます。 反応条件には、目的の変換を促進するために、制御された温度とpHレベルが含まれる場合が多いです .

主な生成物: L-2-アミノ-5-ホスホノバレリック酸の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物には、化合物のコア構造を保持するさまざまな置換誘導体を含めることができます .

科学研究における用途

L-2-アミノ-5-ホスホノバレリック酸は、NMDA受容体を選択的に阻害する能力があるため、科学研究で広く使用されています。これは、脳におけるシナプス可塑性、学習、記憶プロセスを研究する上で貴重なツールです。 また、NMDA受容体の機能不全が関与する神経疾患に関する研究にも使用されています .

神経科学における使用に加えて、L-2-アミノ-5-ホスホノバレリック酸は、網膜機能と視覚処理に関する研究にも使用されています。 網膜のコーン信号を選択的にブロックすることが示されており、視覚知覚のメカニズムに関する洞察を提供しています .

科学的研究の応用

Neuropharmacological Studies

Neurodegenerative Diseases

L-AP5 has been extensively used to study neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to inhibit excitotoxicity—an overstimulation of neurons by neurotransmitters like glutamate—makes it a valuable tool in understanding the mechanisms underlying neuronal death.

Case Study: Huntington's Disease

In a study examining the effects of NMDA receptor antagonists on Huntington's disease models, this compound was shown to reduce neuronal loss and improve motor function in animal models. The findings suggest that blocking NMDA receptors can mitigate some symptoms associated with this condition .

Visual Neuroscience

Retinal Studies

this compound has been employed to differentiate between rod and cone photoreceptor contributions in retinal responses. In experiments using rat retinas, it was found that this compound preferentially blocks cone signals at specific concentrations, allowing researchers to isolate rod responses under varying light conditions.

| Concentration (μM) | Effect on b-wave Amplitude | Light Intensity |

|---|---|---|

| 50 | Significant reduction | High |

| 2 | Minimal reduction | Low |

This differential blocking provides insights into the functional roles of various photoreceptors in visual processing .

Developmental Biology

Teratogenic Studies

Research involving embryonic development has utilized this compound to assess its teratogenic effects. In chick embryos, this compound exhibited minimal activity compared to other NMDA receptor antagonists, indicating its lower potency in inducing developmental defects. This information is crucial for understanding the safety profiles of NMDA antagonists during early development .

Synaptic Plasticity and Calcium Dynamics

This compound has been instrumental in studies examining synaptic plasticity. It modulates calcium dynamics within neurons, which is essential for processes like long-term potentiation (LTP). In lamprey brain stem preparations, this compound application led to significant alterations in calcium signaling during high-frequency stimulation, highlighting its role in synaptic modulation .

Summary Table of Applications

作用機序

L-2-アミノ-5-ホスホノバレリック酸は、グルタミン酸がNMDA受容体に結合するのを競合的に阻害することでその効果を発揮します。この阻害は、受容体の活性化とそれに続くカルシウム流入を阻止します。これは、シナプス可塑性と長期増強に不可欠です。 NMDA受容体の活性を阻害することで、L-2-アミノ-5-ホスホノバレリック酸はシナプスの伝達と可塑性を調節することができます .

類似化合物との比較

L-2-アミノ-5-ホスホノバレリック酸は、D-2-アミノ-5-ホスホノバレリック酸(D-AP5)やD,L-2-アミノ-7-ホスホノヘプタノエート(D,L-AP7)などの他のNMDA受容体アンタゴニストと比較されることが多いです。 これらの化合物はすべてNMDA受容体を阻害しますが、L-2-アミノ-5-ホスホノバレリック酸は、立体化学と特異的な結合特性が独自です .

類似化合物:- D-2-アミノ-5-ホスホノバレリック酸(D-AP5)

- D,L-2-アミノ-7-ホスホノヘプタノエート(D,L-AP7)

- 3-2-カルボキシピペリジン-4-イル)プロピル-1-ホスホネート(CPPP)

- 3-2-カルボキシ-ピペリジン-4-イル)メチル-1-ホスホネート(CPPM)

これらの化合物は、作用機序は似ていますが、効力、選択性、研究における特定の用途が異なります。

生物活性

L-AP5 (L-(+)-2-amino-5-phosphonopentanoic acid) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. This article explores the biological activity of this compound, its mechanisms of action, and its implications in various neurological contexts.

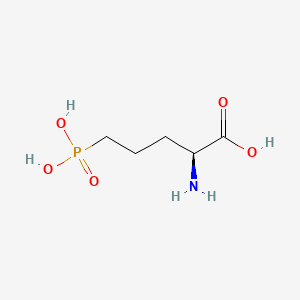

- Chemical Name: L-(+)-2-Amino-5-phosphonopentanoic acid

- Molecular Formula: CHNOP

- Purity: ≥99%

This compound is recognized for being more potent than its D-isomer counterpart (D-AP5) in certain biological contexts, particularly in depressing synaptic responses in spinal neurons .

This compound functions primarily as an NMDA receptor antagonist. It competes with glutamate for binding to the NMDA receptor, thereby inhibiting calcium influx associated with receptor activation. This inhibition is critical for modulating synaptic transmission and plasticity.

Key Effects:

- Inhibition of Synaptic Plasticity: this compound effectively blocks NMDA-dependent long-term potentiation (LTP), which is essential for learning and memory processes .

- Differential Potency: While this compound is less potent than D-AP5 (approximately 52-fold less), it still exhibits significant effects on neuronal excitability and synaptic responses .

1. Learning and Memory Studies

Research has demonstrated that this compound administration leads to selective impairments in spatial learning tasks in animal models. For instance, rats treated with this compound showed deficits in navigating mazes compared to control groups, indicating the compound's role in cognitive functions mediated by NMDA receptors .

2. Cellular Mechanisms

The antagonistic effects of this compound on NMDA receptors have been linked to alterations in intracellular signaling pathways. For example, studies indicate that this compound can disrupt the processing of amyloid precursor protein (APP), which is relevant to Alzheimer's disease pathology. Specifically, NMDA receptor activity promotes nonamyloidogenic processing of APP, a process inhibited by this compound .

Case Studies

Case Study: Neurological Disorders

A study involving fibroblast lines from patients with mutations affecting AP complexes revealed that loss of AP-5 ζ protein led to the accumulation of aberrant endolysosomes. This finding underscores the importance of AP complexes, including AP-5, in cellular homeostasis and suggests potential implications for understanding lysosomal storage diseases .

特性

IUPAC Name |

(2S)-2-amino-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOROEQBFPPIACJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-67-7 | |

| Record name | L-2-Amino-5-phosphopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-2-Amino-5-phosphonovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。